molecular formula C17H9ClO3 B5552951 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5552951
M. Wt: 296.7 g/mol
InChI Key: VVQPUNSGQZVPCX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative characterized by a 4-chlorophenyl substituent at position 3 of the psoralen backbone (7H-furo[3,2-g]chromen-7-one) . Psoralen, the parent compound, is a natural furocoumarin isolated from plants like Psoralea corylifolia and is known for its photochemotherapeutic and anticancer properties . The introduction of the 4-chlorophenyl group enhances lipophilicity and may modulate biological activity by altering electronic and steric interactions with molecular targets.

Properties

IUPAC Name

3-(4-chlorophenyl)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClO3/c18-12-4-1-10(2-5-12)14-9-20-16-8-15-11(7-13(14)16)3-6-17(19)21-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQPUNSGQZVPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C2C=C4C=CC(=O)OC4=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable furochromene precursor in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of furanocoumarins is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Furanocoumarin Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Biological Activity Reference
3-(4-Chlorophenyl)-7H-furo[3,2-g]chromen-7-one 4-Chlorophenyl at C3 C₁₇H₉ClO₃ 296.71 Anticancer, CYP3A4 inhibition (hypothesized)
Psoralen None (parent compound) C₁₁H₆O₃ 186.16 Phototherapy, immunoproteasome inhibition
Imperatorin 9-Isopentenyloxy C₁₆H₁₄O₄ 270.28 Anti-inflammatory, cardioprotective
Xanthotoxin (8-Methoxypsoralen) 8-Methoxy C₁₂H₈O₄ 216.19 Photochemotherapy, vitiligo treatment
Compound 13 (Triazole derivative) 9-((1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazol-4-yl)methoxy) C₂₂H₁₅F₃N₃O₄ 466.37 Antiproliferative (AGS cells, IC₅₀ = 7.5 μM)
Psora-4 4-(4-Phenylbutoxy) C₂₁H₁₈O₄ 334.37 Mitochondrial KV1.3 channel inhibition
3-(4-Chlorophenyl)-5-propylfuro[3,2-g]chromen-7-one 4-Chlorophenyl at C3, propyl at C5 C₂₀H₁₅ClO₃ 338.80 Anticancer (structure-activity studies)

Key Findings from Comparative Studies

Anticancer Activity
  • The triazole-modified compound 13 (IC₅₀ = 7.5 μM against AGS gastric cancer cells) demonstrates superior antiproliferative activity compared to psoralen (IC₅₀ > 100 μM) and 5-fluorouracil (IC₅₀ = 29.6 μM) . This highlights the importance of bulky, electron-deficient substituents (e.g., trifluoromethylphenyl-triazole) in enhancing cytotoxicity.
Enzymatic Inhibition
  • Psoralen derivatives with oxathiazolone warheads at C3 show stronger immunoproteasome inhibition (β5i subunit) than unmodified psoralen, indicating that electrophilic substituents enhance target engagement . The 4-chlorophenyl group in the target compound may offer similar benefits via hydrophobic binding pockets.
  • Psora-4 and PAP-1 (4-phenoxybutoxy-substituted analogs) inhibit mitochondrial potassium channels (KV1.3), a mechanism absent in psoralen itself. This demonstrates how alkoxy side chains at C4/C9 confer target specificity .
Physicochemical Properties
  • The 4-chlorophenyl group increases lipophilicity (LogP ~5.5) compared to polar substituents like methoxy (LogP ~2.1 for xanthotoxin) . This enhances membrane permeability but may reduce aqueous solubility, a critical factor for bioavailability.
  • Imperatorin’s isopentenyloxy group (LogP ~3.5) balances lipophilicity and solubility, contributing to its oral bioavailability and anti-inflammatory effects .

Structure-Activity Relationship (SAR) Trends

Position of Substitution: C3 and C9 substituents are critical for binding to enzymatic targets (e.g., CYP3A4, immunoproteasome). The 4-chlorophenyl group at C3 likely occupies hydrophobic pockets in target proteins . C4/C9 alkoxy chains (e.g., Psora-4) favor interactions with ion channels .

Electronic Effects :

  • Electron-withdrawing groups (e.g., chlorine, trifluoromethyl) enhance stability and target affinity by modulating electron density in the coumarin ring .

Steric Effects :

  • Bulky substituents (e.g., triazole in compound 13 ) improve selectivity by preventing off-target binding .

Biological Activity

3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromene class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused chromene and furan structure with a 4-chlorophenyl substituent. Its molecular formula contributes to its unique interaction profiles with biological targets. The molecular weight is approximately 300.75 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism involves the inhibition of specific enzymes that play a role in cell growth and survival.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-710.4
Hek2935.4
Other LinesVaries

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties, particularly against Pseudomonas aeruginosa and Escherichia coli. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infectious diseases.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa12.5 µg/mL
Escherichia coli15 µg/mL
Salmonella typhiModerate activity

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These activities are relevant for neurodegenerative diseases like Alzheimer's.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
AChE19.2
BChE13.2

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, altering their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. Molecular docking studies have shown that the compound forms hydrogen bonds with key residues of target proteins, enhancing its biological efficacy.

Case Studies

  • Anticancer Study : In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 cells by inducing apoptosis through caspase activation.
  • Antimicrobial Evaluation : A study reported the effectiveness of the compound against multiple bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

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